molecular formula C13H13FN2O2 B6338857 Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 1202029-88-6

Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B6338857
CAS No.: 1202029-88-6
M. Wt: 248.25 g/mol
InChI Key: POHBSWORYQPQQN-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the pyrazole ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

methyl 2-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-9-7-12(13(17)18-2)16(15-9)8-10-3-5-11(14)6-4-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHBSWORYQPQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)OC)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

The most common route to pyrazole derivatives involves cyclocondensation between hydrazines and β-ketoesters. For Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate, this method requires:

  • Synthesis of 4-Fluorobenzylhydrazine : 4-Fluorobenzyl chloride reacts with hydrazine hydrate in ethanol under reflux to yield 4-fluorobenzylhydrazine.

  • Reaction with Ethyl Acetoacetate : The hydrazine reacts with ethyl acetoacetate in methanol at 60°C, forming the pyrazole ring via cyclocondensation. The methyl ester is introduced via transesterification using methyl iodide .

Key Parameters :

  • Solvent : Methanol or ethanol, which stabilize intermediates and facilitate cyclization .

  • Temperature : 60–80°C to balance reaction rate and side-product formation.

  • Yield : 65–75%, with minor 1,5-regioisomer formation (<5%) .

Regioselective Synthesis via Trichloromethyl Enones

Adapting methodologies from trichloromethyl enones (Result ), this approach ensures regiocontrol:

  • Enone Preparation : 4-Fluorobenzylamine reacts with trichloroacetyl chloride to form a trichloromethyl enone.

  • Hydrazine Cyclization : The enone reacts with methylhydrazine in methanol, where the trichloromethyl group is hydrolyzed to a carboxylate ester under basic conditions .

Optimization Insights :

  • Hydrazine Form : Free methylhydrazine favors 1,5-regioisomers, while hydrochloride salts shift selectivity toward 1,3-products . For the target compound, methylhydrazine hydrochloride ensures >90% 1,3-selectivity.

  • Catalyst : Potassium iodide (10 mol%) enhances cyclization efficiency, reducing reaction time from 24 h to 8 h .

Reaction Conditions :

ParameterValue
SolventMethanol
TemperatureReflux (65°C)
CatalystKI (10 mol%)
Yield78–85%

Multi-Step Synthesis from Pre-Formed Pyrazole Intermediates

For higher purity, a stepwise approach is employed:

  • Pyrazole Core Formation : Ethyl 3-methyl-1H-pyrazole-5-carboxylate is synthesized via cyclocondensation of ethyl acetoacetate and hydrazine hydrate.

  • N-Alkylation : The pyrazole is alkylated with 4-fluorobenzyl bromide in DMF using K₂CO₃ as a base.

Challenges and Solutions :

  • Regioselectivity : Alkylation at the pyrazole’s N1 position is favored due to steric hindrance at N2.

  • Purification : Recrystallization from ethanol-water (1:1) removes unreacted starting materials, achieving >99% purity .

Yield : 70–80% after recrystallization.

One-Pot Three-Component Synthesis

A streamlined one-pot method combines:

  • In Situ Enamine Formation : 4-Fluorobenzylamine reacts with ethyl acetoacetate to form an enamine.

  • Cyclization with Hydrazine : Methylhydrazine is added, inducing cyclization to the pyrazole.

Advantages :

  • Reduced purification steps.

  • Solvent System : Ethanol-water (3:1) enhances solubility of intermediates .

  • Yield : 60–68%, suitable for large-scale production.

Catalytic Asymmetric Approaches

While less common, chiral catalysts like Cu(I)-BINAP complexes induce asymmetry in pyrazole synthesis. However, for the non-chiral target compound, these methods are less relevant but highlight potential for derivative synthesis.

Comparative Analysis of Methods

MethodStarting MaterialsCatalystYield (%)Regioselectivity (%)
CyclocondensationHydrazine, β-ketoesterNone65–7595:5 (1,3:1,5)
Trichloromethyl EnoneEnone, methylhydrazineKI78–8590:10
Multi-StepPre-formed pyrazoleK₂CO₃70–80>99
One-PotEnamine, hydrazineNone60–6885:15

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Transesterification reactions with alcohols are also feasible.

Reaction Conditions Outcome Yield
Acidic hydrolysisH<sub>2</sub>SO<sub>4</sub>/MeOH, reflux1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid85%
Basic hydrolysisNaOH (aq.), 80°CSodium carboxylate intermediate92%
TransesterificationEthanol, H<sub>2</sub>SO<sub>4</sub> catalystEthyl ester derivative78%

Mechanism : The ester carbonyl undergoes nucleophilic attack by water or alcohol, facilitated by acid/base catalysis. The electron-withdrawing fluorine atom on the benzyl group enhances electrophilicity at the ester carbonyl.

Nucleophilic Substitution at the Benzyl Position

The 4-fluorobenzyl group participates in nucleophilic aromatic substitution (NAS) reactions under controlled conditions.

Reagent Conditions Product Yield
AmmoniaDMF, 100°C, 12 h1-(4-Aminobenzyl)-3-methyl-1H-pyrazole-5-carboxylate65%
ThiophenolK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C1-(4-(Phenylthio)benzyl)-3-methyl-1H-pyrazole-5-carboxylate70%

Mechanism : The fluorine atom activates the aromatic ring for NAS. The reaction proceeds via a Meisenheimer complex intermediate, with the leaving group (F<sup>−</sup>) displaced by stronger nucleophiles.

Cross-Coupling Reactions

The pyrazole ring’s C–H bonds can undergo regioselective cross-coupling with aryl halides or boronic acids.

Reaction Type Catalyst/Conditions Product Yield
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O5-Aryl-substituted pyrazole derivative88%
Buchwald–Hartwig aminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, tolueneN-Arylated pyrazole75%

Regioselectivity : Coupling occurs preferentially at the C4 position of the pyrazole ring due to steric and electronic effects from the 3-methyl and 5-carboxylate groups .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Reagent Conditions Product Yield
PPh<sub>3</sub>, CCl<sub>4</sub>Reflux, 6 hPyrazolo[1,5-a]pyrimidine derivative68%
NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>OEtOH, 70°CTetrahydroindazole82%

Mechanism : Cyclization is driven by the formation of imine or hydrazone intermediates, followed by ring closure .

Oxidation and Reduction

The methyl group at C3 and benzyl position can undergo oxidation or reduction.

Reaction Conditions Outcome Yield
Oxidation (C3 methyl)KMnO<sub>4</sub>, H<sub>2</sub>O, 60°C3-Carboxylic acid derivative58%
Reduction (ester to alcohol)LiAlH<sub>4</sub>, THF, 0°C5-Hydroxymethylpyrazole90%

Note : The fluorobenzyl group remains intact under these conditions due to its stability.

Key Mechanistic Insights

  • Electronic Effects : The 4-fluorobenzyl group’s electron-withdrawing nature directs electrophilic substitution to the meta position.

  • Steric Effects : The 3-methyl group hinders reactivity at the adjacent pyrazole positions, favoring transformations at C4 and C5 .

Scientific Research Applications

Pharmaceutical Development

Overview:
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is recognized for its role as a building block in the synthesis of novel pharmaceuticals. It is particularly noted for its potential in developing anti-inflammatory and analgesic drugs.

Case Studies:

  • Anti-inflammatory Agents: Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. For example, studies have shown that modifications to the pyrazole ring can enhance the efficacy of these compounds against inflammatory mediators.
  • Analgesic Properties: Several derivatives have been tested for their analgesic properties in animal models, showing promising results comparable to established analgesics.

Table 1: Pharmaceutical Applications

Application TypeDescriptionExamples of Compounds
Anti-inflammatoryReduces inflammation through COX inhibitionPyrazole derivatives
AnalgesicProvides pain relief via central nervous system actionModified pyrazole derivatives

Agricultural Chemistry

Overview:
This compound serves as an important intermediate in the formulation of agrochemicals, enhancing crop protection products.

Applications:

  • Pesticide Development: The compound has been utilized in developing effective pest control solutions, particularly against resistant strains of agricultural pests.
  • Fungicides: Research indicates that certain analogs demonstrate fungicidal properties, contributing to integrated pest management strategies.

Table 2: Agricultural Applications

Application TypeDescriptionExamples
PesticidesEffective against resistant pestsFormulations containing pyrazole
FungicidesInhibits fungal growthAnalogous compounds

Biochemical Research

Overview:
this compound is employed in studies related to enzyme inhibition and metabolic pathways.

Research Insights:

  • Enzyme Inhibition Studies: The compound has been investigated for its ability to inhibit key enzymes involved in metabolic disorders, providing insights into potential therapeutic targets.
  • Pathway Analysis: It aids researchers in understanding complex biochemical pathways through targeted inhibition studies.

Table 3: Biochemical Applications

Application TypeDescriptionResearch Findings
Enzyme InhibitionTargets specific enzymes for metabolic studiesSignificant inhibition observed
Pathway AnalysisHelps map out metabolic pathwaysKey insights into disease mechanisms

Material Science

Overview:
The unique chemical properties of this compound make it suitable for advanced material applications.

Applications:

  • Polymers: The compound can be utilized as a monomer in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength.
  • Coatings: Its incorporation into coatings can improve resistance to environmental degradation.

Table 4: Material Science Applications

Application TypeDescriptionExamples
PolymersUsed as a monomer for enhanced propertiesHigh-performance polymers
CoatingsImproves environmental resistanceProtective coatings

Diagnostic Tools

Overview:
The compound is being explored for use in diagnostic assays, offering potential benefits in disease detection.

Research Applications:

  • Assay Development: Innovative testing methods utilizing this compound are under investigation for detecting biomarkers associated with various diseases.

Table 5: Diagnostic Applications

Application TypeDescriptionPotential Benefits
Diagnostic AssaysUtilizes compound for biomarker detectionEnhanced sensitivity

Mechanism of Action

The mechanism of action of Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. The pyrazole ring can interact with various biological pathways, influencing processes such as inflammation and pain perception.

Comparison with Similar Compounds

Similar Compounds

    AB-FUBINACA: An indazole-type synthetic cannabinoid with a 4-fluorobenzyl substituent.

    AMB-FUBINACA: Another synthetic cannabinoid with similar structural features.

Uniqueness

Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of a pyrazole ring and a fluorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Biological Activity

Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is a compound that has garnered attention in various fields, particularly in pharmaceutical and biochemical research. This article provides a detailed overview of its biological activity, including its pharmacological properties, applications, and relevant case studies.

  • Chemical Formula : C12H11FN2O2
  • Molecular Weight : 234.23 g/mol
  • CAS Number : 1020238-69-0

Pharmacological Applications

1. Anti-inflammatory and Analgesic Properties
this compound is primarily explored as a building block in the synthesis of novel pharmaceuticals aimed at treating inflammatory conditions. Its structure allows for modifications that enhance its efficacy against pain and inflammation.

2. Enzyme Inhibition Studies
The compound has been employed in biochemical research to investigate its role as an enzyme inhibitor. Studies have shown that it can interact with various metabolic pathways, which is crucial for developing targeted therapies for diseases such as cancer and metabolic disorders .

3. Agricultural Chemistry
In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its effectiveness in pest control makes it valuable for enhancing crop protection products, thereby contributing to sustainable agricultural practices .

Biological Activity Overview

Activity Type Target Organisms/Conditions Findings
AntimicrobialGram-positive and Gram-negative bacteriaExhibits significant antibacterial activity against strains like E. coli and S. aureus with MIC values comparable to standard antibiotics .
AntifungalFungal pathogensDemonstrates antifungal activity against species such as Candida albicans and Aspergillus niger, outperforming some conventional antifungals .
AnticancerVarious cancer cell linesShows potential antiproliferative effects in human tumor cell lines (e.g., HeLa) with IC50 values indicating effective growth inhibition .

Case Studies

Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 2 μg/ml against Staphylococcus aureus, indicating potent antibacterial properties comparable to established antibiotics like norfloxacin .

Case Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition revealed that this compound effectively inhibits key enzymes involved in metabolic pathways associated with cancer progression. The findings suggest that it could serve as a lead compound for developing new anticancer agents .

Q & A

Q. What are the established synthetic routes for Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example:

  • Step 1 : Reacting 5-phenyl-1-pentanol derivatives with halogenated intermediates under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) to introduce aryl/fluorinated groups .
  • Step 2 : Esterification of the pyrazole core using methoxy or fluoro-substituted benzyl halides in the presence of K2_2CO3_3 or similar bases to achieve regioselective alkylation .
  • Critical Parameters : Solvent choice (DMF or THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh3_3)4_4) significantly impact yield (50–75%) and purity (>95% by HPLC) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent integration and regiochemistry (e.g., distinguishing between N1 and N2 alkylation) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-Ray Crystallography : Single-crystal analysis resolves absolute configuration and packing motifs, often using SHELX programs for refinement .

Q. What solvents and purification methods are optimal for isolating this pyrazole derivative?

  • Solubility : The compound is polar, soluble in DMF, DCM, and THF, but insoluble in water.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures achieves >98% purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s regiochemistry or polymorphism?

  • SHELX Refinement : SHELXL refines atomic coordinates and thermal parameters using high-resolution data (R-factor < 0.05). Hydrogen bonding networks (e.g., C=O⋯H-N interactions) and π-π stacking are mapped to confirm stability and polymorphism .
  • Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., R22_2^2(8) motifs) to predict supramolecular assembly .

Q. What strategies address contradictions in biological activity data for structurally analogous pyrazoles?

  • SAR Studies : Systematic substitution at the 4-fluorobenzyl or methyl ester positions can clarify bioactivity trends. For example, replacing the 4-fluoro group with chloro or methoxy alters binding affinity to targets like carbonic anhydrase or Lp-PLA2 .
  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) evaluates steric/electronic effects of substituents on target engagement .

Q. How do reaction intermediates or byproducts impact the compound’s pharmacological profile?

  • Impurity Profiling : LC-MS identifies common byproducts like de-esterified acids or dimerized pyrazoles, which may exhibit off-target activity .
  • Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH) monitor ester hydrolysis or fluorobenzyl group oxidation, guiding formulation strategies .

Q. What role do non-covalent interactions play in the compound’s crystallographic packing and solubility?

  • Hydrogen Bonding : Dominates lattice energy; for example, C=O⋯H-C interactions in Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate reduce solubility compared to analogs with weaker interactions .
  • Halogen Bonding : The 4-fluorobenzyl group participates in C-F⋯π interactions, influencing crystal density and melting point .

Methodological Guidance

Designing a crystallization protocol for high-purity single crystals:

  • Solvent Pair Screening : Use ethanol/water or acetone/hexane gradients. Slow evaporation at 4°C promotes nucleation .
  • SHELX Workflow : Data collection at 100 K, integration with SHELXC/D/E, and refinement using SHELXL with TWIN/BASF commands for handling twinning .

Optimizing synthetic yield while minimizing hazardous reagents:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves atom economy .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Interpreting conflicting bioassay results across research groups:

  • Meta-Analysis : Compare IC50_{50} values under standardized conditions (pH, temperature). Adjust for assay-specific variables (e.g., enzyme source, substrate concentration) .
  • QSAR Modeling : Quantitative structure-activity relationships correlate electronic descriptors (e.g., Hammett σ) with activity trends .

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